molecular formula C16H34O2Si2 B6317984 1,4-Bis-t-butyldimethylsilyloxy-2-butyne CAS No. 163591-85-3

1,4-Bis-t-butyldimethylsilyloxy-2-butyne

Cat. No.: B6317984
CAS No.: 163591-85-3
M. Wt: 314.61 g/mol
InChI Key: JWRGYKAWNPAZDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Bis-t-butyldimethylsilyloxy-2-butyne involves several steps. It may be used in the synthesis of 1-(tert-butyldimethylsilyloxy)-3-pentyn-5-ol and 1-(tert-butyldimethylsilyloxy)-6,6-dimethyl-3-heptyn-5-ol .


Molecular Structure Analysis

The linear formula of this compound is CH≡C (CH2)2OSi (CH3)2C (CH3)3 . Its molecular weight is 184.35 .


Chemical Reactions Analysis

This compound may be used in the synthesis of 1-(tert-butyldimethylsilyloxy)-3-pentyn-5-ol and 1-(tert-butyldimethylsilyloxy)-6,6-dimethyl-3-heptyn-5-ol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.43 (lit.), a boiling point of 70-74 °C/10 mmHg (lit.), and a density of 0.893 g/mL at 25 °C (lit.) .

Safety and Hazards

1,4-Bis-t-butyldimethylsilyloxy-2-butyne is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O2Si2/c1-15(2,3)19(7,8)17-13-11-12-14-18-20(9,10)16(4,5)6/h13-14H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRGYKAWNPAZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444524
Record name 4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163591-85-3
Record name 4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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